Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics. This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl isothiocyanate with an appropriate amine to form the benzoylcarbamothioyl intermediate. This intermediate is then reacted with ethyl 2-amino-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene rings and the benzoylcarbamothioyl group play crucial roles in these interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-aminothiophene share structural similarities.
Benzoylcarbamothioyl Compounds: Compounds such as benzoylthiourea derivatives.
Uniqueness
Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate is unique due to its combination of thiophene rings and the benzoylcarbamothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S3/c1-3-14-16(15-11-8-12-28-15)17(20(25)26-4-2)19(29-14)23-21(27)22-18(24)13-9-6-5-7-10-13/h5-12H,3-4H2,1-2H3,(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNOQORZFDXCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OCC)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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